N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide
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Overview
Description
4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE involves several steps. One common synthetic route includes the reaction of 4-amino-5-mercapto-1,2,4-triazole with phenacyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization to yield the desired triazolothiadiazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups. Common reagents and conditions for these reactions include refluxing in ethanol, using bases like triethylamine, and employing catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity . This interaction disrupts the normal function of the enzymes, leading to therapeutic effects such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazoles: These compounds also contain a thiadiazole ring but lack the triazole moiety, resulting in different chemical properties and applications.
Quinoxaline derivatives: These compounds have a quinoxaline ring fused with other heterocyclic rings, offering diverse pharmacological activities.
The uniqueness of 4-PHENYL-N-{5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}BUTANAMIDE lies in its hybrid structure, which combines the pharmacophoric features of both triazole and thiadiazine rings, enhancing its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C14H16N4OS |
---|---|
Molecular Weight |
288.37 g/mol |
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C14H16N4OS/c19-12(8-4-7-11-5-2-1-3-6-11)15-13-16-17-14-18(13)9-10-20-14/h1-3,5-6H,4,7-10H2,(H,15,16,19) |
InChI Key |
VFUWAHUHAFPOSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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